molecular formula C19H20ClN5OS B2979404 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone CAS No. 1798638-46-6

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

Cat. No. B2979404
CAS RN: 1798638-46-6
M. Wt: 401.91
InChI Key: QUNCPFSOYSIHTC-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C19H20ClN5OS and its molecular weight is 401.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Properties

  • A study by Hafez et al. (2016) synthesized novel pyrazole derivatives, including structures similar to the compound , demonstrating potential antimicrobial and anticancer activities. These compounds were evaluated against various microbes and cancer cell lines, showing promising results compared to reference drugs like doxorubicin (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Antiviral and Antitumoral Activity

  • Research by Jilloju et al. (2021) focused on the discovery of compounds with a basis in triazolothiadiazine derivatives, showing significant in vitro anticoronavirus and antitumoral activity. These findings indicate the compound's potential for structural modifications to target specific viral or tumor activities (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Crystal Structure and Synthesis

  • A study on the synthesis and crystal structure of a triazolopyrimidine derivative by Repich et al. (2017) demonstrates the methodological advancements in synthesizing complex heterocyclic compounds, which may provide insights into the synthesis and structural analysis of the compound (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Antimicrobial Evaluation

  • Reddy et al. (2011) synthesized novel bis[1, 2, 4]triazolo[3, 4-b][1, 3, 4]thiadiazine derivatives and evaluated them for antimicrobial activity. This study highlights the structural elements' role in enhancing antimicrobial efficacy, which could be relevant for the compound (Reddy, Rao, Yakub, & Nagaraj, 2011).

Synthesis Techniques and Biological Activity

  • Kumar et al. (2009) explored the organoiodine (III)-mediated synthesis of triazolopyrimidines, demonstrating their potential as antibacterial agents. This research underscores the importance of synthetic strategies in accessing compounds with significant biological activities (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c1-12-11-13(2)25-19(21-12)22-17(23-25)18(26)24-8-7-16(27-10-9-24)14-5-3-4-6-15(14)20/h3-6,11,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNCPFSOYSIHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(SCC3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

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